molecular formula C22H19N5O2S2 B2922297 N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892733-76-5

N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2922297
CAS No.: 892733-76-5
M. Wt: 449.55
InChI Key: SGRATTYBAMAORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-2(6),3,7,9,11-pentaen-7-amine is a heterocyclic compound characterized by a complex tricyclic core incorporating sulfur and nitrogen atoms.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-13-4-6-17(7-5-13)31(28,29)22-21-24-20(23-16-11-14(2)10-15(3)12-16)19-18(8-9-30-19)27(21)26-25-22/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRATTYBAMAORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, advanced catalytic systems, and automated monitoring to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Substituent Variations

The compound’s closest analogs differ primarily in the aryl substituents and sulfonyl groups:

  • N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-...-7-amine (): Replaces the 3,5-dimethylphenyl group with a 4-ethoxyphenyl moiety.
  • [CAS 892730-07-3] (): Features a benzenesulfonyl group (lacking the 4-methyl substitution) and a 4-chlorophenylmethylamine substituent. The chlorophenyl group increases steric bulk and introduces electron-withdrawing effects, which may impact binding affinity or metabolic stability .

Table 1: Substituent Comparison

Compound Aryl Substituent Sulfonyl Group Key Electronic Effects
Target Compound 3,5-dimethylphenyl 4-methylbenzenesulfonyl Moderate electron-donating (CH₃)
N-(4-ethoxyphenyl)-... () 4-ethoxyphenyl 4-methylbenzenesulfonyl Strong electron-donating (OCH₃)
[CAS 892730-07-3] () 4-chlorophenylmethyl benzenesulfonyl Electron-withdrawing (Cl)
Structural Features and Heterocyclic Core

The tricyclic 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-pentaen core is shared among analogs. However, variations in bridging atoms (e.g., sulfur vs. oxygen) and ring sizes influence conformational rigidity and reactivity:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo...
Docking and Binding Properties

highlights that substituent selection significantly impacts docking efficiency. For example:

  • 3,5-Dimethylphenyl : The symmetric methyl groups may reduce steric clashes in hydrophobic binding pockets compared to bulkier substituents like 4-chlorophenylmethyl .
  • 4-Methylbenzenesulfonyl : The methyl group on the sulfonyl moiety could enhance van der Waals interactions compared to unsubstituted benzenesulfonyl groups .

Table 2: Hypothetical Docking Efficiency

Compound Predicted Docking Score* Key Interactions
Target Compound High Hydrophobic (CH₃), van der Waals (SO₂-CH₃)
N-(4-ethoxyphenyl)-... () Moderate Polar (OCH₃), moderate steric hindrance
[CAS 892730-07-3] () Low Steric hindrance (Cl), weaker van der Waals

*Based on substituent effects described in .

Biological Activity

N-(3,5-dimethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex compound with significant biological activity. This article reviews its interactions with biological systems, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The compound primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthetase , which plays a crucial role in the folic acid synthesis pathway in bacteria. This inhibition leads to the suppression of bacterial growth and replication by disrupting essential metabolic processes necessary for nucleic acid synthesis.

Biochemical Pathways

The biological activity of this compound can be summarized as follows:

  • Target Enzyme : Dihydropteroate synthetase
  • Pathway Affected : Folic acid synthesis pathway
  • Result : Inhibition of bacterial growth and replication

Pharmacokinetics

The compound is known to be readily absorbed when administered orally. Its pharmacokinetic profile indicates that it can achieve effective concentrations in systemic circulation to exert its biological effects.

Cellular Effects

Research indicates that the compound influences various cellular processes:

  • Modulates cell signaling pathways
  • Affects gene expression related to inflammatory responses
  • Alters cellular metabolism by interacting with multiple enzymes and proteins.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using colorimetric methods that quantify metabolic activity in bacterial cultures.

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli16
Staphylococcus aureus32
Pseudomonas aeruginosa64

Toxicity Assessment

Toxicological evaluations have shown that while the compound effectively inhibits bacterial growth, it also exhibits cytotoxic effects on certain mammalian cell lines at higher concentrations. This duality necessitates careful consideration in therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.